

GC376: A Broad-Spectrum Inhibitor Targeting Key Viral Proteases

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

GC376, a dipeptidyl bisulfite prodrug, has emerged as a potent broad-spectrum inhibitor of viral 3C-like proteases (3CLpro) or main proteases (Mpro). These enzymes are essential for the replication of a wide range of viruses, making them attractive targets for antiviral therapies. This guide provides a comparative analysis of the inhibitory activity of GC376 against various viral proteases, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential for further development.

Inhibitory Spectrum of GC376

GC376 has demonstrated significant inhibitory activity against the main proteases of viruses belonging to the Coronaviridae, Picornaviridae, and Caliciviridae families. Its mechanism of action involves the covalent binding of its aldehyde active form, GC373, to the catalytic cysteine residue in the active site of the protease, thereby blocking its function in processing viral polyproteins.[1]

Coronaviridae

GC376 exhibits potent inhibition of the main proteases (Mpro) of numerous coronaviruses, including those pathogenic to humans and animals. This broad activity within the Coronaviridae family highlights its potential as a pan-coronavirus inhibitor.



Virus	Protease	IC50 (μM)
SARS-CoV-2	Mpro	0.89[2]
SARS-CoV	Mpro	4.35[2]
MERS-CoV	Mpro	1.56[2]
Feline Infectious Peritonitis Virus (FIPV)	Mpro	0.72[2]
Porcine Epidemic Diarrhea Virus (PEDV)	3CLpro	1.11[3]
Transmissible Gastroenteritis Virus (TGEV)	3CLpro	0.82[2]
Human Coronavirus 229E (HCoV-229E)	Mpro	Data available[4]
Human Coronavirus NL63 (HCoV-NL63)	Mpro	Data available[4]

Picornaviridae

The inhibitory effects of GC376 extend to the 3C proteases (3Cpro) of several members of the Picornaviridae family, which includes common human pathogens.

Virus	Protease	IC50 (μM)
Human Rhinovirus (HRV)	3Cpro	0.0054[5]
Enterovirus 71 (EV71)	3Cpro	Data available[6]
Coxsackievirus A10 (CV-A10)	3Cpro	0.24[7]
Coxsackievirus A6, A7, A16	3Cpro	Active[7]
Coxsackievirus B3 (CVB3)	3Cpro	4.6[8]
Poliovirus (PV)	3Cpro	Data available[6]
Porcine Teschovirus (PTV)	3Cpro	0.15[6]
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Caliciviridae

GC376 has also been shown to be an effective inhibitor of the 3C-like proteases of caliciviruses, such as noroviruses.

Virus	Protease	IC50 (μM)
Norwalk Virus (NV)	3CLpro	Data available[6]
Murine Norovirus-1 (MNV-1)	3CLpro	Data available[6]
Feline Calicivirus (FCV)	3CLpro	35[6]

Experimental Protocols

The inhibitory activity of GC376 is predominantly determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This method provides a sensitive and quantitative measure of protease activity and its inhibition.

Generalized FRET-Based Protease Inhibition Assay Protocol

This protocol outlines the key steps for assessing the inhibitory effect of GC376 on a viral protease.

- Reagent Preparation:
 - Assay Buffer: A buffer that maintains optimal pH and stability for the target protease is prepared (e.g., Tris-HCl or HEPES buffer).
 - Protease Solution: The purified recombinant viral protease is diluted to a predetermined optimal concentration in the assay buffer.
 - FRET Substrate: A synthetic peptide substrate containing the specific cleavage site for the protease, flanked by a FRET donor (e.g., EDANS) and acceptor (e.g., DABCYL) pair, is reconstituted in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.



 Inhibitor (GC376) Solution: GC376 is serially diluted to various concentrations in the assay buffer.

· Assay Procedure:

- The viral protease and the different concentrations of GC376 are pre-incubated together in a microplate well for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- The enzymatic reaction is initiated by adding the FRET substrate to the wells.

Data Acquisition:

- The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
- As the protease cleaves the substrate, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission.

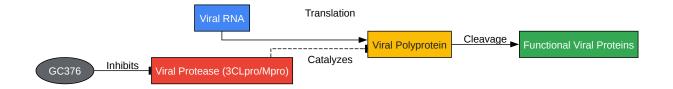
Data Analysis:

- The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.
- The percentage of inhibition for each GC376 concentration is determined by comparing the reaction velocity to that of a control reaction without the inhibitor.
- The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Cross-Reactivity

To further illustrate the function and broad-spectrum nature of GC376, the following diagrams are provided.

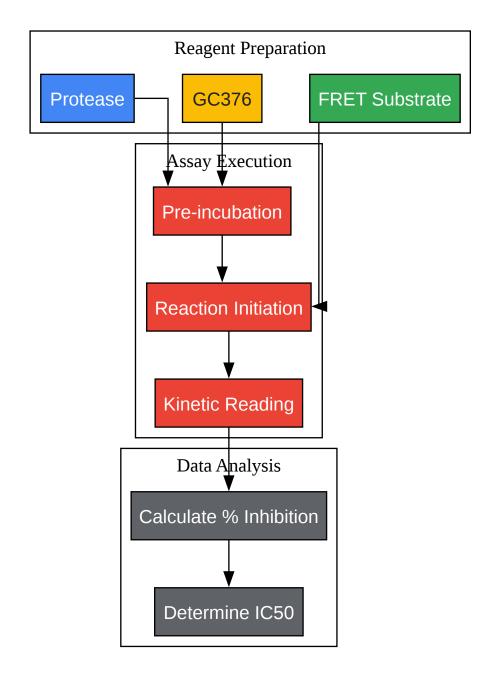




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Caption: Inhibition of Viral Polyprotein Processing by GC376.

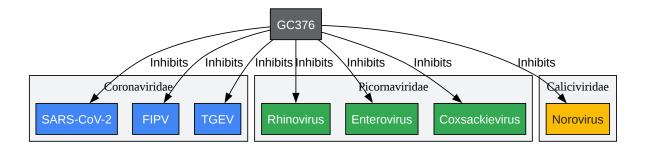




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Caption: Experimental Workflow for FRET-based Inhibition Assay.





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- To cite this document: BenchChem. [GC376: A Broad-Spectrum Inhibitor Targeting Key Viral Proteases]. BenchChem, [2025]. [Online PDF]. Available at:



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